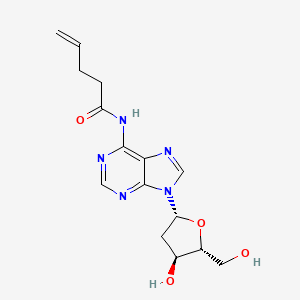
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the imidazolidine ring, which also contains a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide typically involves the reaction of 2-chloroaniline with 5-methyl-2-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide can undergo oxidation reactions in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, alkoxides, or amines, typically under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: this compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions .
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the manufacture of polymers, resins, and coatings .
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-Chlorophenyl)maleimide: This compound shares the chlorophenyl group but differs in the imide structure, which imparts different chemical properties and reactivity.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar chlorophenyl group but includes additional chlorine atoms on the benzamide structure, affecting its biological activity and applications.
Uniqueness: N-(2-Chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide is unique due to its imidazolidine ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
| 89645-90-9 | |
Molekularformel |
C11H12ClN3O2 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-5-methyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H12ClN3O2/c1-7-6-13-10(16)15(7)11(17)14-9-5-3-2-4-8(9)12/h2-5,7H,6H2,1H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
FMTQTOSHZPLCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(=O)N1C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)

![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)


